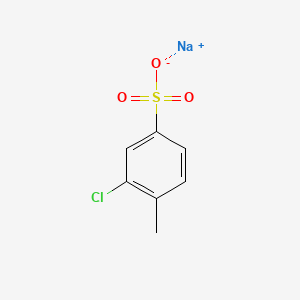

Sodium 3-Chloro-4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 3-Chloro-4-methylbenzenesulfonate is a white crystalline compound that is soluble in water, ethanol, and acetone. It is commonly used as a reagent in organic synthesis reactions due to its high reactivity towards various nucleophiles. The compound has the molecular formula C7H6ClNaO3S and a molecular weight of 228.63 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium 3-Chloro-4-methylbenzenesulfonate can be synthesized through the sulfonation of 3-chloro-4-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes using continuous reactors. The sulfonation agents, such as sulfur trioxide or chlorosulfonic acid, are carefully handled to maintain safety and efficiency. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 3-Chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles, such as amines and alcohols, to form substituted products.

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding sulfinate salts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Substituted benzenesulfonates.

Oxidation: Sulfonic acids.

Reduction: Sulfinate salts.

Applications De Recherche Scientifique

Organic Synthesis

Sodium 3-Chloro-4-methylbenzenesulfonate serves as a crucial reagent in organic synthesis. It is primarily utilized for:

- Nucleophilic Aromatic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form various substituted products.

- Preparation of Sulfonate Esters and Amides: It is instrumental in synthesizing sulfonate esters and amides, which are valuable intermediates in pharmaceuticals and agrochemicals.

Biochemical Assays

In biological research, this compound is employed in biochemical assays to investigate:

- Enzyme Activities: It aids in studying enzyme kinetics and mechanisms by acting as a substrate or inhibitor.

- Protein Interactions: The compound can modify protein functions, enabling researchers to explore protein-protein interactions and cellular signaling pathways.

Pharmaceutical Development

The compound plays a role in the pharmaceutical industry by serving as an intermediate for:

- Active Pharmaceutical Ingredients (APIs): this compound is used to synthesize various APIs that have therapeutic applications.

- Drug Formulation: Its properties facilitate the development of formulations that enhance drug delivery and efficacy.

Industrial Applications

This compound finds utility in industrial processes such as:

- Dyes and Pigments Production: The compound is involved in synthesizing dyes, contributing to the textile and coatings industries.

- Surfactants Manufacturing: It is used in producing surfactants that are essential for detergents and cleaning products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Chemistry | Nucleophilic substitution, synthesis of sulfonates | Versatile reagent for various organic reactions |

| Biochemical Research | Enzyme assays, protein interaction studies | Enables detailed analysis of biochemical pathways |

| Pharmaceutical Industry | Synthesis of APIs, drug formulation | Critical for developing effective medications |

| Industrial Processes | Production of dyes, surfactants | Enhances product performance in various applications |

Case Study 1: Enzyme Activity Modulation

A study investigated the effects of this compound on enzyme activity within a specific metabolic pathway. The results demonstrated that varying concentrations of the compound could significantly alter enzyme kinetics, highlighting its role as an important tool in enzymology research.

Case Study 2: Synthesis of Pharmaceutical Intermediates

In pharmaceutical research, this compound was used to synthesize an intermediate for an anti-inflammatory drug. The synthetic route was optimized to improve yield and purity, showcasing the compound's relevance in drug development processes.

Mécanisme D'action

The mechanism of action of Sodium 3-Chloro-4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce sulfonate groups into organic molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium 2-Chloro-4-methylbenzenesulfonate

- Sodium 4-Chloro-3-methylbenzenesulfonate

- Sodium 3-Chloro-5-methylbenzenesulfonate

Uniqueness

Sodium 3-Chloro-4-methylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in selective synthetic applications where specific reactivity is required .

Propriétés

Numéro CAS |

5138-91-0 |

|---|---|

Formule moléculaire |

C7H7ClNaO3S |

Poids moléculaire |

229.64 g/mol |

Nom IUPAC |

sodium;3-chloro-4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11); |

Clé InChI |

FCGGMSDOURZDTN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] |

SMILES canonique |

CC1=C(C=C(C=C1)S(=O)(=O)O)Cl.[Na] |

Key on ui other cas no. |

5138-91-0 |

Origine du produit |

United States |

Q1: What is the significance of studying the solubility of Sodium 2-Chlorotoluene-4-sulfonate?

A1: Understanding the solubility of Sodium 2-Chlorotoluene-4-sulfonate in various solvents, including water and organic mixtures, is crucial for optimizing its synthesis and potential applications. For instance, [] focuses on improving the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, where Sodium 2-Chlorotoluene-4-sulfonate is a key intermediate. By determining its solubility in different solvents and solvent mixtures, researchers can optimize reaction conditions like temperature and solvent composition to maximize yield and purity. [] provides valuable data on the solubility of Sodium 2-Chlorotoluene-4-sulfonate in various solvents, including water, methanol, formic acid, and their mixtures. This information is valuable for developing efficient purification and crystallization processes for this compound.

Q2: How does the research contribute to a better understanding of the nitration process involving Sodium 2-Chlorotoluene-4-sulfonate?

A2: The research presented in [] directly investigates the nitration of Sodium 2-Chlorotoluene-4-sulfonate as part of the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid. The study focuses on optimizing the nitration reaction conditions, including factors like temperature, concentration of reagents (fuming sulfuric acid and fuming nitric acid), and reaction time, to maximize the yield of the desired nitrated product. This optimization leads to a significant increase in yield from 65.7% in the existing industrial process to 91% under the optimized conditions. This finding highlights the importance of carefully controlling reaction parameters in organic synthesis to achieve high yields and cost-effective production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.